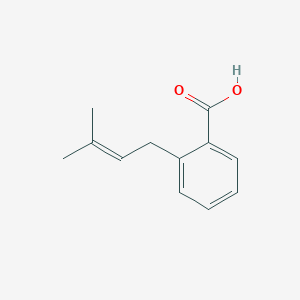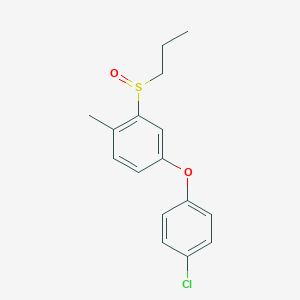![molecular formula C21H24ClNO4 B14588515 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid CAS No. 61629-74-1](/img/structure/B14588515.png)
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid typically involves multiple steps. One common route starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with ethylenediamine to form 5-chloro-2-methoxybenzamidoethyl. The final step involves the coupling of this intermediate with 4-bromophenylpentanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
化学反応の分析
Types of Reactions
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chlorinated benzamide moiety can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-{4-[2-(5-Chloro-2-hydroxybenzamido)ethyl]phenyl}pentanoic acid.
Reduction: Formation of 5-{4-[2-(5-Amino-2-methoxybenzamido)ethyl]phenyl}pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid involves its interaction with specific molecular targets. The chlorinated benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pentanoic acid chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a sulfonamide group instead of a pentanoic acid chain.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Contains a carbamate group instead of a pentanoic acid chain.
Uniqueness
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated benzamide moiety and a pentanoic acid chain allows for versatile applications in various fields.
特性
CAS番号 |
61629-74-1 |
|---|---|
分子式 |
C21H24ClNO4 |
分子量 |
389.9 g/mol |
IUPAC名 |
5-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c1-27-19-11-10-17(22)14-18(19)21(26)23-13-12-16-8-6-15(7-9-16)4-2-3-5-20(24)25/h6-11,14H,2-5,12-13H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
QLRZEUKMZKTRBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


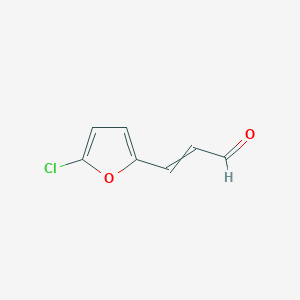
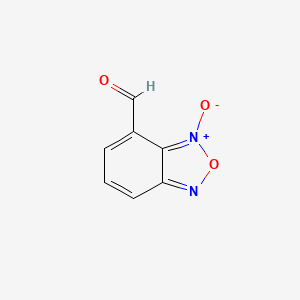
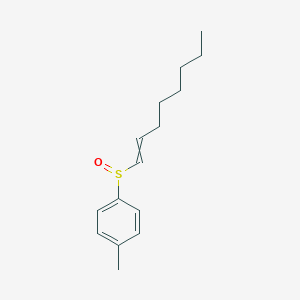
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
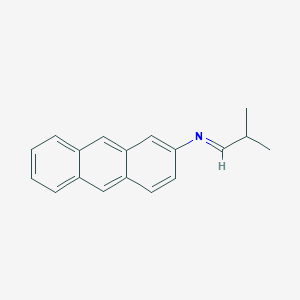

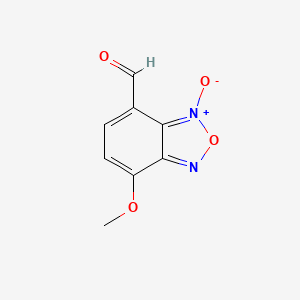



![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

